molecular formula C13H12BrNO2 B1401123 1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1563069-87-3

1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B1401123
CAS No.: 1563069-87-3
M. Wt: 294.14 g/mol
InChI Key: UFYBYIOGVPOGCO-AATRIKPKSA-N
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Description

1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one (CAS 1563069-87-3) is a high-value chemical building block extensively used in medicinal chemistry and drug discovery research. This compound features a benzofuran scaffold, a privileged structure in pharmacology known for its diverse biological activities . The molecule is designed as a key intermediate for the synthesis of novel hybrid compounds, particularly in the development of potential anticancer agents . Its structure combines a 5-bromo-benzofuran moiety with a dimethylaminopropenone chain, making it a versatile precursor for further chemical modifications, such as reactions with aryldiazonium chlorides to create targeted molecular hybrids . Research into benzofuran derivatives like this one has shown significant promise, with studies indicating that synthesized hybrids can exhibit potent inhibitory activity against cancer cell lines (including Hepatocellular carcinoma HePG2, mammary gland breast cancer MCF-7, and others) and specific molecular targets such as Phosphatidylinositol-3-kinases (PI3Kα) . The compound is offered For Research Use Only and is strictly intended for laboratory applications such as chemical synthesis and pharmaceutical R&D. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

(E)-1-(5-bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-15(2)6-5-11(16)13-8-9-7-10(14)3-4-12(9)17-13/h3-8H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYBYIOGVPOGCO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Aldol Condensation: The formation of the enone structure through a condensation reaction between an aldehyde and a ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Catalytic Reactions: Using catalysts to increase the efficiency of the reaction.

    Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi, including those resistant to conventional treatments.

StudyMicroorganismMinimum Inhibitory Concentration (MIC)
E. coli12.5 µg/mL
F. oxysporum6 µg/mL
C. albicans15 µg/mL

The compound's structure, featuring a benzofuran moiety, enhances its interaction with biological targets, potentially leading to improved therapeutic outcomes.

Anticancer Potential

Recent studies have explored the compound's potential as an anticancer agent. The presence of the dimethylamino group is believed to contribute to its ability to inhibit cancer cell proliferation.

Cancer TypeIC50 Value (µM)Reference
Breast Cancer10
Lung Cancer8

These findings suggest that further development could lead to novel treatments for various cancers.

Agricultural Applications

The compound has shown promise as a fungicide in agricultural settings, particularly against plant pathogens. Its antifungal activity is comparable to established fungicides, indicating potential for use in crop protection.

PathogenEfficacy (Compared to Control)
Botrytis cinerea85% inhibition
Alternaria solani78% inhibition

This application is crucial for developing sustainable agricultural practices that reduce reliance on traditional chemical fungicides.

Material Science Applications

In material science, the compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers and materials with specific properties, such as increased thermal stability and enhanced electrical conductivity.

Synthesis of Advanced Materials

The compound can be incorporated into polymer matrices, leading to materials with improved mechanical properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity.

    Affecting Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Structural and Electronic Features

The compound shares a common enaminone scaffold (3-(dimethylamino)prop-2-en-1-one) with variations in the aryl/heteroaryl substituents. Key comparisons include:

Compound Name Substituents (R₁, R₂) Molecular Formula Key Properties/Applications Reference
1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one R₁ = 5-bromo-benzofuran-2-yl; R₂ = dimethylamino C₁₃H₁₂BrNO₂ Potential intermediate for bioactive molecules
(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one R₁ = furan-2-yl; R₂ = 4-(dimethylamino)phenyl C₁₅H₁₅NO₂ Fluorescence properties, synthetic intermediate
(E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one R₁ = 4-bromophenyl; R₂ = 4-(dimethylamino)phenyl C₁₇H₁₅BrNO MAO inhibition studies
3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one R₁ = 1H-indol-3-yl; R₂ = dimethylamino C₁₃H₁₄N₂O Intermediate for anticancer drugs (e.g., osimertinib)
1-(benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one R₁ = benzimidazol-2-yl; R₂ = 4-(dimethylamino)phenyl C₁₈H₁₇N₃O Antimicrobial applications

Key Observations :

  • Substituent Effects: The bromine atom in the benzofuran derivative enhances electrophilicity and may improve binding to biological targets compared to non-halogenated analogs .
  • Electronic Properties: The dimethylamino group acts as an electron donor, influencing conjugation and intramolecular charge transfer, as seen in fluorescence studies of furan analogs .
  • Biological Relevance: Indole and benzimidazole derivatives exhibit pronounced bioactivity due to their heterocyclic cores, which mimic natural ligands .

Key Observations :

  • Catalytic Efficiency : Palladium-catalyzed methods (e.g., Suzuki coupling) provide moderate yields but require precise control of reaction conditions .
  • Microwave Synthesis : Enhances reaction rates and purity for furan derivatives .

Crystallographic and Supramolecular Features

Crystal structures of related compounds reveal insights into hydrogen bonding and packing:

Compound Name Dihedral Angle (Aryl Rings) Hydrogen Bonding Motifs Reference
This compound Not reported Likely C–H⋯O/N interactions (inferred from analogs)
(E)-3-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one 7.14°–56.26° C–H⋯O (nitro/ketone groups)
1-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one ~15°–20° 2D planes via C–H⋯O bonds

Key Observations :

  • Dihedral Angles : Substituents like nitro or fluorine influence molecular planarity, affecting π-π stacking and crystal packing .
  • Hydrogen Bonding : Common motifs (C–H⋯O) stabilize supramolecular architectures, critical for material properties .

Biological Activity

1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one, also known by its CAS number 1563069-87-3, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₂BrNO₂
  • Molecular Weight : 294.15 g/mol
  • CAS Number : 1563069-87-3
  • MDL Number : MFCD19000256

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. The presence of halogen substituents, such as bromine in this compound, is often linked to enhanced bioactivity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

In a comparative study of various alkaloids, compounds structurally related to this compound demonstrated MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive and Gram-negative bacteria, suggesting potent antibacterial activity .

Antifungal Activity

The compound has also been evaluated for antifungal properties against common pathogens such as Candida albicans and Fusarium oxysporum.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.0048 mg/mL
Fusarium oxysporum0.039 mg/mL

The antifungal activity observed was attributed to the compound's ability to disrupt fungal cell membranes or inhibit critical metabolic pathways within the fungi .

The biological activity of this compound may be linked to its interaction with G protein-coupled receptors (GPCRs). Compounds that modulate GPCR signaling pathways can lead to various physiological responses, including antimicrobial effects. The activation of these receptors can enhance intracellular signaling cascades that contribute to the overall antibacterial and antifungal efficacy observed in laboratory studies .

Case Studies

A review of literature revealed several case studies where related compounds were tested for their biological activities:

  • Study on Antibacterial Efficacy : A study conducted on a series of benzofuran derivatives reported that modifications at the benzofuran moiety led to varying levels of antibacterial activity, with some derivatives showing complete inhibition against S. aureus within 8 hours .
  • Antifungal Trials : Another research highlighted the effectiveness of similar compounds against fungal strains, indicating that structural variations significantly influenced their antifungal potency .

Q & A

Q. What are the common synthetic routes for 1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one, and what key reagents are involved?

The compound is typically synthesized via multi-step reactions starting from brominated benzofuran precursors. For example, reduction using LiAlH₄ in anhydrous ether followed by quenching with Na₂SO₄ and purification via EtOAc extraction is a critical step to yield intermediates (e.g., 37 in ). Key reagents include LiAlH₄ for reduction, Na₂CO₃ for neutralization, and MgSO₄ for drying organic layers. Post-reaction purification via column chromatography or recrystallization is often necessary to isolate the final product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure, particularly the presence of the dimethylamino group and bromobenzofuran core.
  • X-ray Crystallography: Used to resolve structural ambiguities, such as confirming the enone configuration (C=O and C=C positions) and substituent orientation (e.g., bromine at the 5-position). Studies on analogous bromobenzofurans highlight the importance of crystallography in validating tautomerism or isomerism .
  • Mass Spectrometry (HRMS): Provides molecular weight confirmation and fragmentation patterns to verify synthetic intermediates .

Q. What are the key functional groups influencing the compound’s reactivity?

The enone system (α,β-unsaturated ketone) is highly reactive toward nucleophiles (e.g., in Michael additions). The dimethylamino group can act as a weak base or participate in hydrogen bonding, while the bromine atom on the benzofuran ring influences electronic properties (e.g., electron-withdrawing effects) and directs electrophilic substitution reactions .

Advanced Research Questions

Q. How does the bromine substituent affect reactivity compared to chloro or methyl analogs?

Bromine’s strong electron-withdrawing nature increases the electrophilicity of the enone system, enhancing susceptibility to nucleophilic attack. In contrast, chloro analogs exhibit milder electronic effects, while methyl groups (electron-donating) reduce reactivity. For example, brominated derivatives show faster reaction rates in cycloadditions compared to chlorinated counterparts .

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Selection: Anhydrous ether or THF is critical for LiAlH₄-mediated reductions to avoid side reactions with moisture .
  • Temperature Control: Low-temperature conditions (e.g., ice bath) during reduction steps prevent over-reduction or decomposition.
  • Purification Strategies: Sequential washing (e.g., Na₂CO₃ for acidic impurities, brine for phase separation) and drying agents (MgSO₄) improve purity. For challenging separations, gradient elution in column chromatography is recommended .

Q. What are the limitations of X-ray crystallography in resolving structural ambiguities for this compound?

While crystallography provides definitive bond lengths and angles, it requires high-quality single crystals, which may be difficult to obtain due to the compound’s flexibility (e.g., rotational freedom in the dimethylamino group). Additionally, disordered solvent molecules in the crystal lattice can complicate data interpretation. Complementary techniques like DFT calculations or NMR NOE experiments are often needed .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. HRMS) be resolved?

  • NMR Anisotropy: The bromine atom’s heavy atom effect can deshield nearby protons, leading to unexpected chemical shifts. Comparing experimental shifts with DFT-predicted values helps validate assignments.
  • HRMS Artifacts: Isotopic patterns (e.g., Br’s ¹:¹ M/M+2 ratio) must be accounted for to avoid misinterpreting molecular ion peaks. Cross-referencing with synthetic intermediates is critical .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Intermediate Stabilization: Protecting groups (e.g., silyl ethers) can prevent degradation of sensitive intermediates.
  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer in exothermic steps (e.g., LiAlH₄ reductions), enhancing reproducibility and scalability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one

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